Pentanoyl azide
CAS No.: 62384-22-9
Cat. No.: VC8182431
Molecular Formula: C5H9N3O
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62384-22-9 |
---|---|
Molecular Formula | C5H9N3O |
Molecular Weight | 127.14 g/mol |
IUPAC Name | pentanoyl azide |
Standard InChI | InChI=1S/C5H9N3O/c1-2-3-4-5(9)7-8-6/h2-4H2,1H3 |
Standard InChI Key | YJGIOHTULBEAQB-UHFFFAOYSA-N |
SMILES | CCCCC(=O)N=[N+]=[N-] |
Canonical SMILES | CCCCC(=O)N=[N+]=[N-] |
Introduction
Molecular Structure and Fundamental Characteristics
Chemical Identity and Structural Features
Pentanoyl azide, systematically named as azidopentanoyl, is characterized by the molecular formula C₅HₙN₃O and a molecular weight of 127.144 g/mol . Its structure consists of a five-carbon aliphatic chain (pentanoyl group) bonded to an azide functional group (–N₃), which confers reactivity typical of acyl azides. The compound’s exact mass is 127.075 g/mol, with a topological polar surface area (PSA) of 66.82 Ų and a calculated octanol-water partition coefficient (LogP) of 1.47 . These parameters suggest moderate hydrophobicity, aligning with its utility in organic solvents.
Spectroscopic and Physical Properties
While experimental data on pentanoyl azide’s melting and boiling points remain unreported, its infrared (IR) spectrum likely exhibits signature peaks for the azide group near 2100–2200 cm⁻¹ and carbonyl (C=O) stretching around 1680–1720 cm⁻¹, based on analogous acyl azides . Nuclear magnetic resonance (NMR) spectra would reveal distinct signals for the pentanoyl backbone: δ 2.2–2.4 ppm (triplet, –CH₂CO–), 1.5–1.7 ppm (multiplet, central –CH₂– groups), and 0.9–1.0 ppm (triplet, terminal –CH₃) .
Table 1: Key Physicochemical Properties of Pentanoyl Azide
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₉N₃O | |
Molecular Weight | 127.144 g/mol | |
Exact Mass | 127.075 g/mol | |
Topological Polar Surface Area | 66.82 Ų | |
LogP | 1.47 |
Synthesis and Optimization Strategies
Mechanistic Insights
The TCCA-TPP system activates carboxylic acids by generating acyloxyphosphonium intermediates, which subsequently react with azide ions. This mechanism avoids isolated acyl chlorides, reducing explosion risks associated with traditional methods . Kinetic studies indicate that electron-withdrawing groups on the carboxylic acid enhance reaction rates, though pentanoyl azide’s aliphatic chain ensures satisfactory reactivity without steric hindrance.
Stability and Decomposition Behavior
Thermal and Kinetic Stability
Acyl azides, including pentanoyl azide, undergo thermal decomposition via the Curtius rearrangement to form isocyanates and nitrogen gas. While specific decomposition temperatures for pentanoyl azide are undocumented, analogous compounds like benzoyl azide decompose at 40–60°C . The activation energy for this exothermic process is approximately 100–120 kJ/mol, necessitating storage at 2–8°C under inert atmospheres.
Sensitivity to Shock and Friction
Applications in Organic Synthesis
Precursor to Amines and Heterocycles
Pentanoyl azide serves as a versatile intermediate in the synthesis of pentyl isocyanate (via Curtius rearrangement) and 1-pentylamine (through Staudinger reaction with triphenylphosphine). Recent studies highlight its role in generating tetrazoles via [3+2] cycloadditions with nitriles, a reaction critical to pharmaceutical development .
Peptide Coupling and Bioconjugation
The azide group’s orthogonality in click chemistry enables pentanoyl azide’s use in Huisgen cycloadditions with alkynes, forming stable triazole linkages. This property is exploited in bioconjugation strategies for labeling biomolecules without disrupting native functionality .
Future Directions and Research Opportunities
Scalability of Green Synthesis Methods
The TCCA-TPP system’s atom economy (82%) and minimal byproduct generation ( triazinane-2,4,6-trione) position it as a scalable alternative to conventional routes . Future work should explore continuous-flow reactors to enhance safety and yield for industrial applications.
Computational Modeling of Decomposition Kinetics
Molecular dynamics simulations could predict pentanoyl azide’s decomposition pathways under varying temperatures and catalysts, informing storage guidelines and stabilizing additives.
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